H-alpha-Me-Lys(Boc)-OH
Overview
Description
H-alpha-Me-Lys(Boc)-OH is a synthetic compound often used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is modified with a Boc (tert-butyloxycarbonyl) protecting group. This compound is valuable in various biochemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-alpha-Me-Lys(Boc)-OH typically involves the protection of the lysine amino group with a Boc group. The process may include:
Protection of the Amino Group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Lysine.
Methylation: The alpha-amino group of Boc-Lysine is methylated using a methylating agent like methyl iodide (CH3I) under basic conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
H-alpha-Me-Lys(Boc)-OH can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation using coupling reagents like HATU or EDCI.
Substitution Reactions: The methyl group can be substituted under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Coupling: HATU, EDCI, N,N-Diisopropylethylamine (DIPEA)
Substitution: Methyl iodide (CH3I), sodium hydride (NaH)
Major Products Formed
Deprotected Lysine Derivatives: After Boc removal, the free amino group can react further.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
H-alpha-Me-Lys(Boc)-OH is used in various scientific research fields:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of H-alpha-Me-Lys(Boc)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The Boc group provides stability during synthesis and can be removed under controlled conditions to reveal the reactive amino group.
Comparison with Similar Compounds
Similar Compounds
Boc-Lysine: Similar but without the methyl group.
Fmoc-Lysine: Uses a different protecting group (Fmoc) instead of Boc.
Ac-Lysine: Acetylated lysine derivative.
Uniqueness
H-alpha-Me-Lys(Boc)-OH is unique due to its specific protecting group and methylation, which provide distinct reactivity and stability profiles compared to other lysine derivatives.
Properties
IUPAC Name |
(2S)-2-amino-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)18-10(17)14-8-6-5-7-12(4,13)9(15)16/h5-8,13H2,1-4H3,(H,14,17)(H,15,16)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZMJBPKJZXALK-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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